trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

Catalog No.
S3314039
CAS No.
908294-68-8
M.F
C18H22N2
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,6-Diisopropyl-N-(2-pyridylmethylene)anilin...

CAS Number

908294-68-8

Product Name

trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-1-pyridin-2-ylmethanimine

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C18H22N2/c1-13(2)16-9-7-10-17(14(3)4)18(16)20-12-15-8-5-6-11-19-15/h5-14H,1-4H3

InChI Key

BABQFMPURPKJNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=N2

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline is an organic compound with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.39 g/mol. This compound is characterized by its crystalline powder form and is often used in coordination chemistry as a ligand due to its ability to form stable complexes with various metal ions, including iron, nickel, and cobalt . The compound features a trans configuration and contains both diisopropyl and pyridylmethylene substituents, which contribute to its unique chemical properties.

, primarily involving coordination with metals. It acts as an effective ligand in the formation of metal complexes that are utilized in catalytic processes. Notable reactions include:

  • Cobalt-Catalyzed Hydrosilylation: This reaction involves the use of cobalt complexes formed with trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline to catalyze the hydrosilylation of 1,6-enynes, leading to cyclization products .
  • Iron-Catalyzed Reactions: The compound has been employed in iron-catalyzed intramolecular cyclotrimerization and hydroboration processes, showcasing its versatility in organic synthesis .

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline can be synthesized through various methods, typically involving the condensation of 2-pyridinecarboxaldehyde with 2,6-diisopropylaniline. The general synthesis steps include:

  • Preparation of Reactants: Obtain 2-pyridinecarboxaldehyde and 2,6-diisopropylaniline.
  • Condensation Reaction: Mix the two reactants under controlled conditions (e.g., temperature and solvent) to facilitate the formation of the imine linkage.
  • Purification: Isolate the product through crystallization or chromatography to achieve the desired purity level (≥95%) .

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline has several applications in chemistry:

  • Ligand in Coordination Chemistry: It is widely used as a ligand for forming metal complexes that are crucial for catalysis in organic reactions.
  • Catalyst Development: The compound plays a role in developing new catalytic systems for various organic transformations .
  • Research Tool: Its ability to form stable complexes makes it a valuable tool in research settings for studying metal-ligand interactions.

Interaction studies involving trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline primarily focus on its coordination properties with transition metals. These studies help understand how the compound can stabilize different oxidation states of metals and influence reaction pathways. Research indicates that this ligand can enhance reactivity and selectivity in catalytic processes involving metals like iron and cobalt .

Several compounds exhibit structural similarities to trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N-Diethyl-3-(pyridin-2-yl)methanimineContains diethyl instead of diisopropylDifferent steric hindrance affecting metal binding
1-(Pyridin-2-yl)-N,N-diisopropylethanimineSimilar imine structureVaries in alkyl group length influencing solubility
4-(Pyridin-2-yl)-N,N-dimethylbenzamineAromatic ring substitutionAlters electronic properties impacting reactivity

Trans-2,6-Diisopropyl-N-(2-pyridylmethylene)aniline stands out due to its specific diisopropyl substituents and the ability to form stable complexes with transition metals, making it particularly useful in catalytic applications compared to other similar compounds.

XLogP3

4.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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